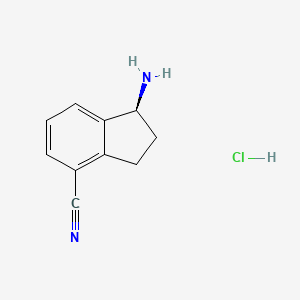

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride

Overview

Description

Synthesis Analysis

The synthesis of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves multi-step chemical reactions, starting from basic aromatic compounds and undergoing transformations like nitrilation, cyclization, and amination. For instance, cyclocondensation of α-aminonitriles with enones provides a method to access dihydro-2H-pyrrole carbonitriles, which can be further manipulated into various substituted pyrroles, indicating a pathway that could be adapted for the synthesis of related compounds (Bergner et al., 2009).

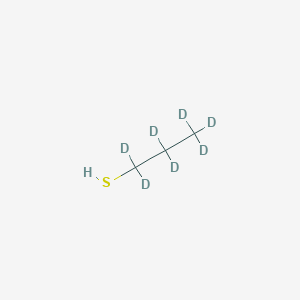

Molecular Structure Analysis

The molecular structure of compounds similar to (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride shows a buckled fused-ring system due to the ethylene linkage, with various substituents like amino and cyano groups contributing to its chemical reactivity. The asymmetric unit in crystal structures often reveals significant overlaps in the atoms of the fused-ring system and substituents, indicating a dense and compact molecular geometry (Asiri et al., 2011).

Chemical Reactions and Properties

The presence of amino and cyano groups in the (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride structure imparts specific chemical reactivity, such as participating in N—H⋯N hydrogen bonding, which can lead to the formation of dimers or more complex molecular assemblies. These properties are essential for understanding its behavior in various chemical contexts and for designing reactions that utilize this compound as a building block (Asiri et al., 2011).

Physical Properties Analysis

The physical properties of compounds similar to (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, such as solubility, melting point, and crystalline structure, are closely related to their molecular structure. For example, the crystalline structure analysis can reveal the presence of hydrogen bonding and other intermolecular interactions that significantly influence the compound's physical state and stability (Zhang, 2013).

Chemical Properties Analysis

The chemical properties, such as reactivity towards acids, bases, and other organic reagents, are determined by the functional groups present in the molecule. Studies on similar compounds show that they can participate in various organic reactions, enabling the synthesis of a wide range of derivatives with potential applications in medicinal chemistry and materials science (Mirallai et al., 2013).

Scientific Research Applications

Synthesis and Chemical Properties

Chemical Synthesis and Derivatives : The synthesis of compounds based on the structure of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride involves complex chemical reactions that yield a variety of derivatives. These derivatives exhibit diverse chemical properties, which can be utilized in the development of new materials and chemicals with potential applications in pharmaceuticals, agrochemicals, and materials science (Arustamyan et al., 2019).

Anticonvulsant Activity : A study on the anticonvulsant activity of amino amides and amino esters based on related structural motifs suggests potential applications in the development of new therapeutic agents for the treatment of epilepsy and other seizure disorders (Arustamyan et al., 2019).

Applications in Materials Science

Electronic and Optical Materials : Certain derivatives of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride exhibit unique electronic and optical properties. These properties make them suitable candidates for use in the development of novel photovoltaic materials, organic semiconductors, and other electronic devices. The inherent merocyanine system of some dihydro forms, for instance, results in broad absorption bands, which are essential for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs) (Landmesser et al., 2008).

Corrosion Inhibition : Research has also explored the use of certain chromeno-carbonitriles, which are related to the core structure of (S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride, as corrosion inhibitors for metals. These compounds have shown significant effectiveness in protecting mild steel in acidic solutions, indicating their potential application in industrial processes where corrosion resistance is critical (Quadri et al., 2021).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It includes understanding how to safely handle, store, and dispose of the compound.

Future Directions

This involves predicting or suggesting further studies that could be done with the compound. This could include potential applications, modifications to improve its properties, or further studies to better understand its properties or mechanism of action.

Please note that this is a general approach and the specific details would depend on the particular compound being studied. For “(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride”, you may need to consult specialized databases or scientific literature for more specific information. If you have access to a university library, they can often help with this kind of research. Alternatively, you could reach out to researchers in the field for more information.

properties

IUPAC Name |

(1S)-1-amino-2,3-dihydro-1H-indene-4-carbonitrile;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H10N2.ClH/c11-6-7-2-1-3-9-8(7)4-5-10(9)12;/h1-3,10H,4-5,12H2;1H/t10-;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYCLSOKJNLLCHQ-PPHPATTJSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=CC=C2C1N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C=CC=C2[C@H]1N)C#N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00693597 | |

| Record name | (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

194.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile hydrochloride | |

CAS RN |

1306763-57-4, 1213099-69-4 | |

| Record name | 1H-Indene-4-carbonitrile, 1-amino-2,3-dihydro-, hydrochloride (1:1), (1S)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1306763-57-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (1S)-1-Amino-2,3-dihydro-1H-indene-4-carbonitrile--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00693597 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (1S)-1-Amino-2,3-Dihydro-1H-indene-4-Carboni-trile Hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3,4-dibromo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148942.png)

![cis-tert-butyl 2-(aminomethyl)tetrahydro-2H-furo[2,3-c]pyrrole-5(3H)-carboxylate](/img/structure/B1148949.png)

![5-Bromo-8-methoxy-[1,2,4]triazolo[4,3-A]pyrazine](/img/structure/B1148953.png)